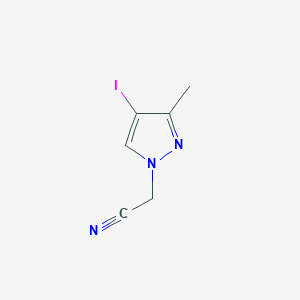

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-iodo-3-methylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3/c1-5-6(7)4-10(9-5)3-2-8/h4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHJHIQSUJBNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258216 | |

| Record name | 1H-Pyrazole-1-acetonitrile, 4-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-12-3 | |

| Record name | 1H-Pyrazole-1-acetonitrile, 4-iodo-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-acetonitrile, 4-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Iodination of Pyrazole Intermediates

The synthesis typically begins with the preparation of 4-iodo-3-methyl-1H-pyrazole, a key intermediate. Electrophilic iodination using $$ N $$-iodosuccinimide (NIS) under acidic conditions achieves high regioselectivity. For example, reacting 3-methyl-1H-pyrazole with NIS in acetic acid at 60°C for 12 hours yields the 4-iodo derivative with >85% purity.

Mechanistic Insight :

The methyl group at position 3 directs electrophilic substitution to the adjacent position 4 due to its electron-donating effect, stabilizing the intermediate σ-complex.

Alkylation with Cyanomethyl Groups

The iodinated pyrazole is subsequently alkylated at the 1-position using chloroacetonitrile. This step employs a strong base, such as cesium carbonate ($$ Cs2CO3 $$), in a polar aprotic solvent like dimethylformamide (DMF). A representative procedure involves:

- Dissolving 4-iodo-3-methyl-1H-pyrazole (1.0 eq) and chloroacetonitrile (1.2 eq) in DMF.

- Adding $$ Cs2CO3 $$ (2.0 eq) and heating at 80°C for 6 hours.

- Purifying the product via column chromatography (ethyl acetate/hexane, 1:3).

Yield Optimization :

Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining a yield of 78%.

Industrial-Scale Production Considerations

Scalable methods prioritize cost efficiency and minimal waste. A patented three-step process demonstrates:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Iodination | NIS, $$ CH_3COOH $$, 60°C | 88% |

| 2 | Alkylation | $$ Cs2CO3 $$, DMF, 80°C | 75% |

| 3 | Purification | Recrystallization (EtOH/H₂O) | 99.5% purity |

This approach avoids chromatographic purification in the final step, enhancing feasibility for bulk production.

Analytical Characterization

Critical data for verifying structure and purity include:

Spectroscopic Data :

- $$ ^1H $$ NMR (CDCl₃) : δ 2.41 (s, 3H, CH₃), 4.89 (s, 2H, CH₂CN), 7.52 (s, 1H, pyrazole-H).

- IR (KBr) : 2245 cm⁻¹ (C≡N stretch), 1550 cm⁻¹ (C-I stretch).

Chromatographic Analysis :

HPLC with a C18 column (acetonitrile/water, 70:30) confirms purity >99%.

Challenges and Alternative Methodologies

Byproduct Formation

Competing alkylation at the pyrazole nitrogen’s 2-position may occur, generating 2-(4-iodo-3-methyl-2H-pyrazol-2-yl)acetonitrile. Using bulky bases like potassium tert-butoxide suppresses this side reaction.

Green Chemistry Approaches

Recent efforts replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, achieving comparable yields (72%) under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: Often employ oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.

Reduction: Products include amines or other reduced forms of the nitrile group.

Oxidation: Products include carboxylic acids or other oxidized forms of the nitrile group.

Scientific Research Applications

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and nitrile group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The iodine atom in the target compound contributes to its higher molecular weight (214.07 g/mol) compared to non-halogenated analogs like 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (121.14 g/mol) .

Electronic and Steric Influence: The electron-withdrawing iodine substituent likely lowers the LUMO energy, enhancing electrophilic reactivity compared to bromo or methyl analogs .

Reactivity in Synthesis :

- Iodo-substituted pyrazoles are advantageous in cross-coupling reactions due to iodine’s superior leaving-group ability compared to bromine or chlorine .

- The bromo analog (C₇H₈BrN₃) may exhibit slower reaction kinetics in such transformations .

Crystallographic and Computational Insights

- Crystallography: Programs like SHELXL and ORTEP-3 are instrumental in resolving non-planar geometries and charge-density distributions in pyrazole derivatives, as seen in related compounds . For example, DFT studies on similar molecules (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) reveal that HOMO-LUMO orbitals localize on aromatic systems, with iodine’s electronegativity likely influencing electron density in the target compound .

Biological Activity

Overview

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative characterized by the presence of an iodine atom and a nitrile group. Its molecular formula is , with a molecular weight of approximately 247.04 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

The biological activity of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile primarily involves its interaction with various biological macromolecules:

- Target Enzymes : Similar compounds have been shown to inhibit enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ biosynthesis and cellular metabolism.

- Biochemical Pathways : The compound's structure allows it to modulate biochemical pathways linked to neurological and inflammatory responses, making it a candidate for drug development targeting these areas.

Biological Activities

Research indicates that 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile exhibits several notable biological activities:

Inhibition Studies

A series of studies have evaluated the inhibitory effects of pyrazole derivatives on various enzymes. For instance, one study highlighted the inhibition of NAMPT by similar compounds, leading to reduced proliferation in cancer cell lines. The structure of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile suggests it may share this inhibitory action.

Cytokine Inhibition

In a comparative study, several pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6. The results indicated that modifications to the pyrazole ring significantly impacted their efficacy, suggesting that further structural optimization of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile could enhance its anti-inflammatory properties .

Comparative Analysis with Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.